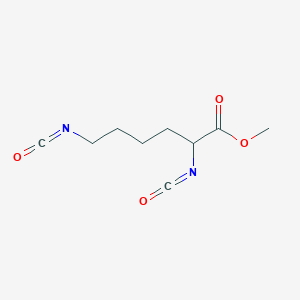

Methyl 2,6-diisocyanatohexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-diisocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLRODJJLADBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303005 | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4460-02-0 | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4460-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A New Chapter in Polymer Science: the Rise of Amino Acid Derived Diisocyanates

The foundation of polyurethane chemistry has historically been dominated by aromatic diisocyanates. However, growing concerns over their potential environmental and health impacts have catalyzed a shift towards more benign alternatives. This has brought amino acid-derived diisocyanates to the forefront of polymer science. The use of natural amino acids as precursors for diisocyanates presents an attractive strategy for introducing biodegradability and biocompatibility into polyurethane structures. Lysine (B10760008), with its two amino groups, is a particularly promising candidate for conversion into a diisocyanate, offering a direct pathway to bio-based polymers. rug.nlresearchgate.net

The Critical Role of Aliphatic Diisocyanates in Biorelevant Polymers

Aliphatic diisocyanates are a specialized class of monomers crucial for formulating high-performance polyurethanes, particularly in applications demanding excellent resistance to ultraviolet light and weathering. osti.gov In the context of biorelevant polymers, their significance is even more pronounced. Unlike their aromatic counterparts, which can degrade into potentially carcinogenic aromatic diamines, aliphatic diisocyanates break down into less toxic components. nih.gov This characteristic is paramount for the design of medical-grade polyurethanes intended for use in biomedical implants and tissue engineering scaffolds, where biocompatibility is a non-negotiable requirement. nih.govresearchgate.net The development of phosgene-free synthesis methods for aliphatic diisocyanates further enhances their appeal from a green chemistry perspective. osti.govosti.gov

Exploring the Potential of Lysine Based Isocyanates

The research paradigm for lysine-based isocyanates, including LDI, is centered on harnessing their unique molecular architecture to create functional and responsive polymers. Scientists have extensively investigated the synthesis of LDI and its subsequent polymerization to form a variety of polyurethanes. nih.govnih.gov A key focus of this research has been to tailor the properties of these materials by carefully selecting co-monomers, such as polyols and chain extenders. osti.gov This allows for the creation of thermoplastic polyurethanes (TPUs) with a wide range of mechanical properties, from soft and flexible elastomers to rigid plastics. osti.govnih.gov Furthermore, the pendant ester group in LDI provides a site for further chemical modification, opening up possibilities for creating polymers with advanced functionalities. rug.nl

| Property | Description |

| Biocompatibility | LDI-based polyurethanes degrade into lysine (B10760008), a naturally occurring and non-toxic amino acid, making them highly suitable for biomedical applications. nih.govnih.gov |

| Biodegradability | The urethane (B1682113) linkages in LDI-based polymers can be designed to be susceptible to hydrolysis and enzymatic degradation, allowing for controlled breakdown in biological environments. nih.govnih.gov |

| Tunable Properties | The mechanical and thermal properties of LDI-based polyurethanes can be precisely controlled by varying the soft segment (polyol) and chain extender used in their synthesis. osti.govresearchgate.net This allows for the creation of materials tailored to specific applications. |

| Functionalization | The ester group in the LDI molecule offers a reactive handle for introducing other functional groups, enabling the development of "smart" polymers with responsive or targeted properties. rug.nl |

| Phosgene-Free Synthesis | The development of phosgene-free synthetic routes for aliphatic diisocyanates, including those derived from renewable resources, aligns with the principles of green chemistry and enhances the sustainability profile of the resulting polymers. osti.govosti.gov |

Charting the Course for Future Inquiry

Synthetic Pathways from L-Lysine Derivatives

The primary route to Methyl 2,6-diisocyanatohexanoate, also known as Lysine (B10760008) Diisocyanate (LDI) methyl ester, begins with the naturally occurring amino acid L-lysine. The synthesis involves two main transformations: the conversion of the carboxylic acid group to a methyl ester and the conversion of the two amino groups into isocyanates.

Phosgenation and Phosgene-Free Alternatives for Isocyanate Formation

The conversion of the diamine precursor, lysine methyl ester, into a diisocyanate is a critical step that can be achieved through several methods, most notably via phosgenation or safer, phosgene-free routes.

Phosgenation: The traditional and industrially established method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. researchgate.netgoogle.com The amine precursor, typically L-lysine methyl ester dihydrochloride (B599025), is reacted with phosgene in an inert solvent. researchgate.net This process, while efficient, involves the highly toxic and hazardous chemical phosgene, prompting the development of alternative methods. google.com The reaction proceeds through the formation of carbamoyl (B1232498) chloride intermediates, which are then thermally decomposed to yield the isocyanate and hydrogen chloride (HCl). google.com

Phosgene-Free Alternatives: Growing safety and environmental concerns have driven research into phosgene-free synthetic pathways. A prominent alternative is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. researchgate.netrsc.org This method avoids the use of phosgene and can be adapted for scalable production, including through flow chemistry techniques. rsc.org Another phosgene-free approach is the thermal decomposition of carbamates, such as dimethylhexane-1,6-dicarbamate, over a catalyst to produce the diisocyanate and an alcohol byproduct. google.comnih.gov While this has been demonstrated for similar aliphatic diisocyanates like hexamethylene-1,6-diisocyanate (HDI), the principles are applicable to lysine-based structures. nih.gov

| Method | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation | Lysine Methyl Ester, Phosgene (or Triphosgene) | Inert solvent, thermal decomposition of intermediates | Industrially established, high yield | Uses highly toxic phosgene, produces HCl byproduct google.com |

| Curtius Rearrangement | Carboxyl-derived Acyl Azide | Thermal decomposition | Phosgene-free, scalable researchgate.netrsc.org | Requires handling of potentially explosive azides rsc.org |

| Carbamate Decomposition | Diorganocarbonate, Diformamide | Catalytic thermolysis | Phosgene-free, byproducts can be recycled google.com | May require specific catalysts and high temperatures nih.gov |

Esterification Routes for Lysine Methyl Ester Precursors

The synthesis of the necessary precursor, L-lysine methyl ester, is typically achieved through the direct esterification of L-lysine. A common and straightforward method involves reacting L-lysine with methanol (B129727) in the presence of an acid catalyst. nih.gov Reagents such as trimethylchlorosilane can be used to facilitate this reaction at room temperature, offering a convenient and high-yielding pathway to the corresponding amino acid methyl ester hydrochloride. nih.gov Another approach is the Fischer esterification, where L-lysine is heated with methanol and a catalytic amount of a strong acid like hydrochloric acid. google.com The resulting L-lysine methyl ester dihydrochloride can often be crystallized directly from the reaction mixture. google.comsigmaaldrich.com

| Catalyst/Method | Typical Conditions | Product Form | Reported Yield |

|---|---|---|---|

| Trimethylchlorosilane | Methanol, Room Temperature | Hydrochloride Salt nih.gov | Good to Excellent nih.gov |

| Hydrochloric Acid (Fischer Esterification) | Methanol, Heating | Dihydrochloride Salt google.com | High google.com |

| From α-amino-ε-caprolactam | Methanol, Heat (50-200°C) | Free Ester or Salt | High Yield and Conversion google.com |

Chiral Purity and Stereoselective Synthesis of (S)-Methyl 2,6-diisocyanatohexanoate

The stereochemistry of LDI is a defining feature, as it originates from the chiral amino acid L-lysine. The "(S)" designation refers to the specific three-dimensional arrangement of the groups around the chiral alpha-carbon.

Impact of Chiral Purity on Polymerization and Material Properties

The use of an enantiomerically pure monomer like (S)-LDI can have a significant impact on the properties of the resulting polymers, such as polyurethanes. Chirality introduced into the polymer backbone can influence the polymer's higher-order structure. reading.ac.ukrsc.org The specific and regular arrangement of the chiral centers can lead to cooperative interactions, such as more ordered and stronger hydrogen bonding between polymer chains. reading.ac.uk This enhanced ordering can affect the material's physical and mechanical properties. reading.ac.ukresearchgate.net For instance, polyurethanes synthesized with chiral diisocyanates can exhibit improved thermal stability and different mechanical behaviors compared to their racemic counterparts. reading.ac.ukresearchgate.net The introduction of chiral moieties can induce the formation of specific secondary structures, like helices, which can lead to materials with unique optical or mechanical characteristics. scirp.org

| Property | Effect of Chiral Purity (e.g., (S)-LDI vs. Racemic) | Underlying Mechanism |

|---|---|---|

| Supramolecular Assembly | Induces more ordered and stronger supramolecular structures reading.ac.ukrsc.org | Cooperative arrangements and enhanced hydrogen bonding due to regular stereochemistry reading.ac.uk |

| Mechanical Properties | Can lead to an enhanced rubbery plateau and improved tensile properties reading.ac.ukscirp.org | Increased order and stronger interactions in the hard segments of the polymer reading.ac.uk |

| Thermal Stability | Chiral order can be thermally stable up to high temperatures researchgate.net | Stronger, more regular intermolecular forces require more energy to disrupt researchgate.net |

| Morphology | Promotes microphase separation and the formation of defined nanostructures reading.ac.uk | Efficient self-assembly of chiral hard segments reading.ac.uk |

Scalability and Industrial Feasibility of this compound Synthesis Methods

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. While phosgenation is a well-established industrial process for other isocyanates like TDI and MDI, its reliance on highly toxic phosgene makes it less desirable. google.comrsc.org

Polyurethane and Polyurea Formation Mechanisms

The synthesis of polymers from this compound primarily proceeds through step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.org This mechanism is characteristic of the formation of polyurethanes and polyureas.

The formation of polyurethanes from LDI involves its reaction with polyols, which are compounds containing multiple hydroxyl (-OH) groups. This reaction, a polyaddition, forms urethane (B1682113) linkages (-NH-CO-O-) in the polymer backbone. researchgate.net A common approach is the prepolymer method, where a diol is first reacted with an excess of the diisocyanate to create an isocyanate-terminated prepolymer. This prepolymer is then chain-extended by reacting with a short-chain diol. rsc.org

The reaction of LDI with polyols such as glycerol (B35011) or glucose proceeds via step-growth polymerization to form a cross-linked network. nih.govnih.gov For instance, LDI has been polymerized with glycerol to form a prepolymer that can then be foamed with the addition of water. nih.gov The isocyanate groups of LDI react with the hydroxyl groups of the polyol to form urethane linkages. If an excess of LDI is used, the terminal isocyanate groups can further react with the newly formed urethane groups or with water. nih.gov The reaction with water leads to the formation of an unstable carbamic acid, which decomposes into an amine and carbon dioxide, the latter acting as a blowing agent to create a foam structure. The resulting amine can then react with another isocyanate group to form a urea (B33335) linkage. nih.gov

Polyurea formation occurs when LDI reacts with compounds containing amine (-NH2) groups. This reaction is generally faster than the reaction with hydroxyl groups and results in the formation of urea linkages (-NH-CO-NH-).

The stoichiometry of the reactants, i.e., the molar ratio of isocyanate groups to hydroxyl or amine groups, is a critical factor that influences the molecular weight and properties of the final polymer. To achieve a high molecular weight, a stoichiometric balance between the functional groups is necessary. An excess of one reactant will lead to a lower molecular weight polymer with end groups of the excess monomer. wikipedia.org

While some LDI-based polymerizations can proceed without a catalyst, particularly in the synthesis of certain prepolymers, catalysts are often employed to control the reaction rate and influence the final polymer structure. nih.gov The most common catalysts for polyurethane formation are organotin compounds, such as stannous octoate, and tertiary amines. nbinno.compoliuretanos.com.br

Stannous Octoate: Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a widely used catalyst in polyurethane production. nbinno.com Its catalytic mechanism is generally believed to involve the formation of a complex with the reactants. In the reaction between an isocyanate and a polyol, stannous octoate can activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. nbinno.com The tin center in its +2 oxidation state readily coordinates with the reactants, facilitating the formation of the urethane linkage. atamanchemicals.com

Another proposed mechanism suggests that stannous octoate reacts with the alcohol to form a tin alkoxide in situ. This tin alkoxide then acts as the true initiator, with the polymerization proceeding through a coordination-insertion mechanism where the monomer is inserted into the tin-alkoxide bond. researchgate.net The catalytic activity of stannous octoate is high, but it is also sensitive to hydrolysis and oxidation, which can reduce its effectiveness. nbinno.com

Tertiary Amines: Tertiary amines are versatile catalysts in polyurethane chemistry and can be classified as gelling catalysts, which primarily promote the isocyanate-polyol reaction, or blowing catalysts, which favor the isocyanate-water reaction. poliuretanos.com.br Two main mechanisms have been proposed for tertiary amine catalysis. The first, proposed by Baker, suggests the formation of a complex between the tertiary amine and the isocyanate, which is then attacked by the nucleophile (alcohol or water). poliuretanos.com.br The second mechanism, proposed by Farkas, involves the initial formation of a complex between the tertiary amine and the nucleophile through hydrogen bonding, which then reacts with the isocyanate. poliuretanos.com.br The basicity and steric hindrance of the tertiary amine are key factors determining its catalytic activity. gvchem.com Less sterically hindered amines with higher basicity generally exhibit higher catalytic activity. poliuretanos.com.brgvchem.com

The choice of catalyst can significantly impact the polymerization process. For instance, in polyurethane foams, a balance between the gelling and blowing reactions is crucial for achieving the desired cell structure and physical properties. A combination of a metal catalyst like stannous octoate and a tertiary amine is often used to achieve this balance. researchgate.net

Table 1: Common Catalysts in Polyurethane Synthesis

| Catalyst | Type | General Function |

|---|---|---|

| Stannous Octoate | Organometallic (Tin-based) | Promotes the gelling reaction (isocyanate-polyol). nbinno.com |

| Triethylenediamine (TEDA) | Tertiary Amine | Strong gelling catalyst. poliuretanos.com.br |

| N,N-Dimethylcyclohexylamine (DMCHA) | Tertiary Amine | Gelling catalyst, widely used in rigid foams. poliuretanos.com.br |

| bis(2-Dimethylaminoethyl)ether (BDMAEE) | Tertiary Amine | Strong blowing catalyst (isocyanate-water). poliuretanos.com.br |

The kinetics of step-growth polymerization, such as in the formation of polyurethanes from LDI, are crucial for controlling the molecular weight and structure of the resulting polymer. The rate of polymerization can be determined by monitoring the disappearance of the monomer functional groups over time, for example, by measuring the concentration of isocyanate groups. youtube.com

d[A]/dt = -k[A][B]

Where:

[A] and [B] are the concentrations of the reacting functional groups (e.g., -NCO and -OH).

k is the rate constant.

The rate constant is temperature-dependent and can be described by the Arrhenius equation. The activation energy for the reaction can be determined by studying the reaction rate at different temperatures. mdpi.com For the reaction of aliphatic diisocyanates, it has been observed that the reactivity of the second isocyanate group can change after the first has reacted, which can be influenced by factors such as intramolecular hydrogen bonding. mdpi.com

The progress of the reaction can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy, by observing the disappearance of the characteristic isocyanate peak (around 2260 cm⁻¹) and the appearance of the urethane linkage peak. nih.gov

Control of Polymer Architecture and Molecular Weight Distribution

The architecture of polymers derived from this compound can be precisely controlled to be linear, branched, or cross-linked, which in turn dictates the material's properties. Similarly, the molecular weight and its distribution (polydispersity index, PDI) are critical parameters that influence the mechanical strength, degradation kinetics, and processability of the resulting polyurethane.

The synthesis of polyurethanes is a step-growth polymerization, and the principles of this mechanism are fundamental to controlling the polymer structure. For instance, the precise synthesis of polyurethanes with a desirable molecular weight and a narrow molecular weight distribution can be achieved using a liquid-phase synthetic methodology. This can involve iterative protocols with diisocyanates in combination with a convergent strategy to control the sequence of different blocks within the polymer chain rsc.org.

The stoichiometry of the reactants, specifically the ratio of isocyanate groups to hydroxyl or amine groups, is a primary determinant of the molecular weight. An excess of the diisocyanate or the diol/diamine will result in a lower molecular weight polymer with isocyanate or hydroxyl/amine end-groups, respectively. For high molecular weight linear polymers, a stoichiometric equivalence of the functional groups is crucial.

Branching in the polymer structure can be introduced through several methods. One common side reaction in polyurethane synthesis that leads to branching is the formation of allophanate (B1242929) linkages. This occurs when an isocyanate group reacts with a urethane linkage. The extent of this reaction is highly dependent on the reaction temperature researchgate.net. At lower temperatures, the formation of allophanate linkages is negligible, leading to predominantly linear polymers. However, as the temperature increases, the incidence of allophanate formation rises significantly, introducing branching and broadening the molecular weight distribution researchgate.net.

Cross-linking can be achieved by using polyols or polyamines with a functionality greater than two. For instance, the addition of water during the polymerization of a prepolymer of LDI and glucose can lead to a foamed and cross-linked polymer. The water reacts with terminal isocyanate groups to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The liberated amine then reacts with another isocyanate group to form a urea linkage, which acts as a cross-link point nih.gov.

The table below illustrates the conceptual relationship between reaction parameters and the resulting polymer architecture and molecular weight distribution for polyurethanes based on lysine diisocyanates.

| Parameter | Effect on Polymer Architecture | Effect on Molecular Weight (Mw) | Effect on Molecular Weight Distribution (PDI) |

| [NCO]:[OH] Ratio | Primarily linear at 1:1. Excess of either leads to shorter chains. | Decreases with deviation from 1:1 ratio. | Can be narrow at optimal stoichiometry. |

| Temperature | Increased branching (allophanate formation) at higher temperatures researchgate.net. | Increases with temperature up to a point, then may decrease due to side reactions. | Broadens with increased branching researchgate.net. |

| Catalyst | Can promote side reactions leading to branching. | Generally increases reaction rate, leading to higher Mw in a given time. | Can be influenced by catalyst selectivity. |

| Monomer Functionality | Use of triols or triamines leads to cross-linked networks. | Increases significantly with cross-linking. | Becomes very broad with cross-linking. |

This table presents generalized trends in polyurethane synthesis.

Effects of Reaction Conditions on Polymerization Outcomes

The conditions under which the polymerization of this compound is conducted have a profound impact on the reaction kinetics and the properties of the final polymer. Key reaction conditions include temperature, catalyst type and concentration, and the nature of the solvent.

Temperature plays a critical role in the polymerization kinetics. Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can promote side reactions, such as the formation of allophanates and even the trimerization of isocyanate groups to form isocyanurates, which can lead to branching and cross-linking researchgate.net. For example, in the synthesis of polyurethane prepolymers, a modest increase in reaction temperature can dramatically increase the percentage of nitrogen atoms involved in allophanate linkages, leading to a broader molecular weight distribution researchgate.net. The thermal stability of the urethane linkages themselves is also a consideration, as they can dissociate at very high temperatures.

Catalysts are often employed to achieve a reasonable reaction rate at moderate temperatures. For polyurethane synthesis, common catalysts include organotin compounds (like dibutyltin (B87310) dilaurate, DBTDL) and tertiary amines (like 1,4-diazabicyclo[2.2.2]octane, DABCO) researchgate.netresearchgate.net. More recently, organic bismuth catalysts have been used for the synthesis of lysine diisocyanate-based polyurethanes rsc.org. The choice of catalyst can influence not only the rate of the main urethane-forming reaction but also the rates of side reactions. Some catalysts may preferentially promote the isocyanate-hydroxyl reaction, leading to more linear polymers, while others might also accelerate allophanate or isocyanurate formation nih.govacs.org. The catalyst concentration is another lever to control the reaction rate.

The solvent can affect the reaction kinetics and the solubility of the growing polymer chains. The polymerization of LDI has been carried out in solvents such as dimethylformamide (DMF) and in bulk rug.nl. The choice of solvent can influence the conformation of the polymer chains and the accessibility of the reactive groups.

The following table provides a summary of research findings on the effects of reaction conditions on the polymerization of diisocyanates, with relevance to this compound.

| Reaction Condition | Observation | Polymer System | Reference |

| Temperature | At 145 °C, as much as 10% of nitrogen atoms participate in allophanate linkages, broadening the molecular weight distribution. | MDI-based prepolymer | researchgate.net |

| Catalyst | An organic bismuth catalyst was used for the controlled synthesis of lysine ethyl ester diisocyanate-based polyurethanes at 60 °C. | Lysine ethyl ester diisocyanate | rsc.org |

| Reaction Time/Temp | Bulk polymerization of a blocked lysine diisocyanate with PCL-diol at 125 °C in DMF showed increasing molecular weight with time. | Blocked Lysine Diisocyanate | rug.nl |

| Reactant Ratio | Varying the LDI to glucose ratio from 1:1 to 5:1 influenced the formation of a polymer foam. | LDI and Glucose | nih.gov |

This table summarizes findings from studies on lysine-based and other relevant diisocyanates to illustrate the effects of reaction conditions.

Biodegradable Polyurethanes and Polyurethane-Ureas

Polyurethanes (PUs) and polyurethane-ureas (PUUs) are a versatile class of polymers whose properties can be finely tuned by carefully selecting their constituent monomers. When synthesized using MLDI, these polymers can be engineered to degrade in a controlled manner within a physiological environment. This characteristic is paramount for applications such as temporary implants and drug delivery vehicles.

The design of biodegradable polyurethanes hinges on the incorporation of chemically labile linkages within the polymer backbone. The structure of MLDI is intrinsically designed for hydrolytic degradation. The pendant methyl ester group in the lysine-derived diisocyanate is susceptible to hydrolysis. researchgate.net This initial hydrolysis is often followed by the slower breakdown of the urethane bonds in the main polymer chain. researchgate.net A key advantage of using MLDI is that the degradation of the urethane linkages ultimately yields lysine, a naturally occurring and non-toxic amino acid. nih.gov This contrasts with aromatic diisocyanates, which can release potentially toxic aromatic diamines upon degradation. nih.gov

The degradation rate can be influenced by several factors. For instance, the hydrophilicity of the polymer, which can be adjusted by the choice of co-monomers, plays a role in how readily water molecules can access and break down the hydrolyzable bonds. mdpi.com Furthermore, the presence of ester groups, not only in the MLDI but also within the polyol soft segment, creates additional sites for hydrolysis, thereby accelerating the degradation process. nih.gov The degradation of these polyurethanes is not solely a chemical process; it can also be mediated by enzymes. Thiol proteases like papain have demonstrated high activity in hydrolyzing polyurethanes derived from lysine diisocyanate. researchgate.net

To further tailor the degradation profile and mechanical properties of MLDI-based polyurethanes, degradable oligomers are frequently incorporated as the soft segment of the polymer. These oligomers are typically low-molecular-weight polyesters or polyethers with end groups that can react with the isocyanate groups of MLDI.

Commonly used degradable oligomers include:

Poly(ε-caprolactone) (PCL): PCL is a widely used biodegradable polyester. PCL-diols or -triols can be used to form the soft segment of the polyurethane. The resulting poly(ester-urethane)s degrade through the hydrolysis of the ester bonds within the PCL segments, in addition to the degradation of the MLDI-derived hard segments. nih.gov

Polylactic acid (PLA): Similar to PCL, PLA is another biocompatible and biodegradable polyester. Incorporating PLA-based polyols into the polyurethane structure introduces additional hydrolytically labile ester linkages. rsc.org

Poly(ethylene glycol) (PEG): PEG is a hydrophilic polyether. Its inclusion can increase the water uptake of the polyurethane, which can facilitate the hydrolysis of other degradable linkages within the polymer backbone. mdpi.com

By varying the type and molecular weight of these degradable oligomers, it is possible to control the degradation rate, mechanical strength, and elasticity of the final polyurethane material. For example, using a lower molecular weight PCL diol can lead to a higher concentration of urethane linkages, resulting in a more rigid and slower degrading material.

Table 1: Components and Properties of Biodegradable Polyurethanes Derived from this compound

| Component Category | Specific Compound/Material | Role in Polyurethane | Resulting Property |

| Diisocyanate | This compound (MLDI) | Hard Segment | Imparts biodegradability with non-toxic lysine byproduct. nih.gov |

| Degradable Oligomer | Poly(ε-caprolactone) (PCL) diol | Soft Segment | Controls flexibility and degradation rate through hydrolysis of ester bonds. nih.gov |

| Degradable Oligomer | Polylactic acid (PLA) based polyols | Soft Segment | Enhances biodegradability via hydrolytically labile ester linkages. rsc.org |

| Hydrophilic Oligomer | Poly(ethylene glycol) (PEG) | Soft Segment | Increases hydrophilicity, facilitating hydrolytic degradation. mdpi.com |

| Chain Extender | 1,4-Butanediol | Hard Segment | Increases hardness and urethane concentration. rsc.org |

Porous Polymer Scaffolds for Biomedical Applications

For applications in tissue engineering, it is often necessary to create three-dimensional porous scaffolds that can support cell infiltration, growth, and tissue regeneration. MLDI-based polyurethanes are excellent candidates for fabricating such scaffolds due to their biocompatibility and tunable properties.

Gas Foaming: This method involves the in-situ generation of a gas during the polymerization process. The reaction of isocyanates with water produces an amine and carbon dioxide gas, which acts as a blowing agent, creating a porous foam structure. The porosity can be controlled by the amount of water added to the reaction mixture.

Salt Leaching/Particulate Leaching: In this technique, porogen particles, such as sodium chloride crystals, are mixed with the polymer solution or prepolymer. nih.govnih.gov After the polymer is cured, the porogen is leached out using a solvent (e.g., water for salt), leaving behind a porous network. nih.govnih.gov The pore size can be controlled by the size of the porogen particles used, and the porosity is determined by the porogen-to-polymer ratio. nih.govnih.gov

Thermally Induced Phase Separation (TIPS): This method involves dissolving the polymer in a solvent at an elevated temperature and then cooling the solution to induce phase separation. The solvent is then removed by sublimation (freeze-drying), leaving a porous scaffold. The pore structure can be controlled by the polymer concentration, the solvent system, and the cooling rate. nih.govmdpi.com

Emulsion Templating: This technique uses a high internal phase emulsion, where an aqueous phase is dispersed within a continuous polymer/solvent phase. nih.gov Upon polymerization of the continuous phase and removal of the dispersed phase, a highly porous and interconnected structure is formed. nih.gov

The porosity of scaffolds for tissue engineering should ideally be greater than 90% to facilitate cell migration and nutrient transport. nih.gov

For minimally invasive procedures, injectable polymer systems that can cure in vivo to form a scaffold conforming to the defect shape are highly advantageous. nih.gov MLDI-based polyurethanes can be formulated as two-component reactive liquid systems that, when mixed, form a curing polymer. nih.gov These systems typically consist of a prepolymer component containing free isocyanate groups and a second component containing a polyol or other reactive species. nih.gov

To be suitable for injection, the viscosity of the mixed components must be low enough to allow for easy delivery through a syringe. nih.gov The curing time is also a critical parameter; it must be long enough to allow for injection and manipulation but short enough to prevent the material from migrating from the defect site. nih.gov The use of catalysts can help to control the curing reaction rate. nih.gov

A significant advantage of using lysine-derived diisocyanates like MLDI in injectable systems is their lower vapor pressure compared to some other aliphatic diisocyanates, which is an important consideration for clinical use. nih.gov However, to further mitigate potential toxicity from unreacted monomers, a prepolymer approach is often favored, where the diisocyanate is first reacted with a polyol to form a low-viscosity liquid prepolymer. nih.gov This prepolymer is then reacted with a curative to form the final scaffold in situ.

Table 2: Characteristics of Porous Polymer Scaffolds from this compound-Based Polyurethanes

| Characteristic | Method of Control | Typical Range/Value | Importance in Biomedical Applications |

| Porosity | Porogen to polymer ratio; blowing agent concentration. nih.govnih.gov | >90% nih.gov | Facilitates cell infiltration, nutrient transport, and tissue ingrowth. nih.gov |

| Pore Size | Size of porogen particles; phase separation conditions. nih.govnih.gov | 100-500 µm | Influences cell attachment, migration, and vascularization. nih.gov |

| Interconnectivity | Leaching of porogens; phase separation process. nih.gov | High | Essential for uniform cell distribution and nutrient/waste exchange. nih.gov |

| Mechanical Properties | Polymer composition; crosslink density; porosity. nih.gov | Tunable (e.g., Young's Modulus ~35 kPa to match soft tissue) nih.gov | Provides structural support to the regenerating tissue. nih.gov |

| Degradation Rate | Polymer composition (e.g., PCL content); crosslink density. nih.gov | Tunable (weeks to months) | Should match the rate of new tissue formation. nih.gov |

Polymer Blends and Composites Incorporating this compound-Based Materials

Blending MLDI-based polyurethanes with other polymers or incorporating reinforcing fillers to create composites are effective strategies to further enhance their properties for specific applications. Polymer blending can be a cost-effective way to achieve a desired balance of properties without synthesizing a new polymer. nih.gov

The success of a polymer blend depends largely on the miscibility of the components. For immiscible blends, compatibilizers may be needed to improve the interfacial adhesion between the phases and achieve desirable mechanical properties.

Composites can be formed by adding particulate or fibrous fillers to the MLDI-based polyurethane matrix. For biomedical applications, these fillers are often bioactive ceramics that can enhance the performance of the scaffold. Examples include:

Hydroxyapatite (HA): HA is a major mineral component of bone. Incorporating HA particles into an MLDI-based polyurethane scaffold can promote osteoconductivity, making the composite suitable for bone tissue engineering applications. nih.gov

Tricalcium Phosphate (TCP): Like HA, TCP is a biocompatible and resorbable ceramic that can enhance bone regeneration. nih.gov

The incorporation of these fillers can not only add bioactivity but also improve the mechanical properties of the scaffold, such as its compressive strength and modulus. researchgate.net The properties of the resulting composite are dependent on the filler type, size, concentration, and the interaction between the filler and the polymer matrix.

Functionalization of LDI-Derived Polymers for Specific Applications

Polymers derived from this compound (LDI) offer a versatile platform for creating advanced materials, particularly for biomedical applications. A key advantage of LDI-based polyurethanes is the inherent functionality of the lysine backbone, which includes a pendant carboxyl group. This feature allows for post-polymerization modification or the incorporation of functional monomers during synthesis, enabling the tailoring of polymer properties for specific, high-performance applications such as tissue engineering and targeted drug delivery.

The functionalization of these polymers is a critical step in enhancing their biological performance. While the polyurethane backbone provides essential mechanical and biodegradable properties, the surface chemistry and pendant chemical groups ultimately dictate the interactions between the material and the biological environment. Strategic functionalization can promote specific cell adhesion, introduce antimicrobial properties, or facilitate the loading and release of therapeutic agents.

Pre-Polymerization Functionalization

One approach to functionalization involves incorporating a bioactive or functional molecule directly into the polymer backbone during the initial synthesis. An example of this is the creation of LDI-glucose polymers for tissue engineering applications. In this method, the hydroxyl groups of a simple sugar like glucose act as the polyol component, reacting with the isocyanate groups of LDI. nih.govnih.gov This process results in a cross-linked polyurethane network where the glucose moiety is an integral part of the polymer structure.

The resulting LDI-glucose matrix is a spongy, biodegradable material. nih.gov The rationale behind this design is that the degradation products—lysine and glucose—are non-toxic and can be readily metabolized by the body. nih.govnih.gov Such polymers have been shown to support the attachment, growth, and proliferation of cells like bone marrow stromal cells, making them promising candidates for tissue regeneration scaffolds. nih.govnih.gov

Post-Polymerization Functionalization

Post-polymerization functionalization involves chemically modifying the polymer after it has been synthesized. This approach is highly advantageous as it allows for the introduction of sensitive or complex biomolecules that might not withstand the conditions of polymerization. The pendant carboxyl group in the LDI monomer unit is the primary site for such modifications.

A significant challenge in functionalizing LDI-based polymers is the high reactivity of the isocyanate groups, which can interfere with many chemical modification reactions. To overcome this, a strategy involving "blocked isocyanates" has been developed. rug.nl In this method, the highly reactive isocyanate groups of the LDI-methyl ester are temporarily blocked, for example, with caprolactam. This protection allows for chemical modifications to be performed on the pendant ester group without unintended side reactions. rug.nl

The functionalization process using this blocked monomer typically follows a multi-step pathway, as detailed in the table below.

| Step | Description | Key Reagents | Outcome | Reference |

| 1. Blocking | The isocyanate groups of LDI-methyl ester are reacted with a blocking agent to render them temporarily inert. | Carbonyl biscaprolactam (CBC), L-lysine methylester dihydrochloride | Caprolactam blocked lysine diisocyanate methyl ester (BLDI-OMe) | rug.nl |

| 2. Hydrolysis | The methyl ester group on the blocked monomer is hydrolyzed to create a free carboxylic acid group. | Specific hydrolyzing conditions | Blocked LDI with a free pendant carboxylic acid group | rug.nl |

| 3. Activation | The newly formed carboxylic acid is activated to facilitate reaction with an amine-containing molecule. | N-hydroxysuccinimide (NHS) | An NHS-activated ester on the blocked monomer, ready for coupling | rug.nl |

| 4. Coupling | The activated ester is reacted with a functional molecule containing a primary amine. | Amine-containing molecules (e.g., Biotin-amine) | A functionalized, blocked LDI monomer (e.g., Biotin-functional BLDI) | rug.nl |

| 5. Polymerization | The functionalized, blocked monomer is polymerized with a suitable polyol. The high temperature of polymerization removes the blocking agent. | Polyols (e.g., Polycaprolactone) | A linear polyurethane decorated with the desired functional pendant groups (e.g., biotin) | rug.nl |

This methodology effectively transforms the LDI monomer into a versatile building block that can be used to introduce a wide array of functionalities. For instance, attaching biotin (B1667282) demonstrates the potential to immobilize proteins (like avidin) or other molecules for biosensor or targeted therapy applications. rug.nl Similarly, cell-adhesion peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) sequence, can be grafted onto the polymer backbone to enhance cell attachment and guide tissue formation. mdpi.com This specific cell interaction is crucial for the success of tissue engineering scaffolds, as it mimics the natural extracellular matrix. mdpi.comnih.gov

The ability to functionalize LDI-derived polymers either during or after synthesis provides a powerful toolkit for the development of sophisticated biomaterials. By carefully selecting the functional groups to be introduced, researchers can fine-tune the material's surface properties and biological activity to meet the demanding requirements of various medical applications.

Biomedical and Bioengineering Applications of Methyl 2,6 Diisocyanatohexanoate Based Polymers

Tissue Engineering Scaffolds

Polyurethanes synthesized from LDI are prime candidates for creating scaffolds in tissue engineering. These scaffolds can be engineered to mimic the native extracellular matrix (ECM), providing a three-dimensional support structure that encourages cell adhesion, proliferation, and differentiation to form new tissue. nih.govnih.gov The ability to create porous, biodegradable, and mechanically appropriate scaffolds is a cornerstone of regenerative medicine. bohrium.comnih.gov

In bone tissue engineering, scaffolds must provide a suitable environment for osteogenesis. LDI-based polyurethanes have been developed to meet these requirements, offering a biodegradable and biocompatible alternative to traditional bone grafts. nih.govbohrium.com These scaffolds are designed to support the attachment and proliferation of bone-forming cells and can be fabricated with tunable mechanical properties to match the native bone tissue. bohrium.comnih.gov

Researchers have synthesized injectable polyurethane scaffolds from LDI that are elastomeric and exhibit tunable degradation rates. nih.gov These scaffolds have been shown to support cellular infiltration and the generation of new tissue. nih.gov The design often involves reacting LDI with a polyol, such as poly(ε-caprolactone) (PCL), to form a prepolymer that can be cross-linked to create a stable, porous network. nih.gov However, a challenge with some LDI-based scaffolds has been their high compression set, meaning they can be permanently deformed under pressure. nih.gov This has been attributed to a lack of strong physical crosslinks, like hydrogen bonds, within the polymer network due to the asymmetric structure of LDI. nih.gov

To enhance performance, the composition of the polyurethane can be modified. For instance, using triisocyanates in conjunction with diisocyanates like LDI can increase the degree of chemical crosslinking, leading to improved mechanical resiliency. nih.gov The degradation products of LDI-based polymers, such as lysine (B10760008) and ethanol, are generally considered non-toxic, which is a significant advantage in bone regeneration applications. nih.gov

| Polymer Composition | Key Findings | Reference |

|---|---|---|

| LDI-Glycerol Polymer | The foamed matrix degrades in aqueous solutions, and its breakdown products (lysine, glycerol (B35011), ethanol) are non-toxic and do not alter the pH of phosphate-buffered saline (PBS). | nih.gov |

| LDI-Glucose Polymer | The polymer supports the attachment and viability of rabbit bone marrow stromal cells, which formed multilayered confluent cultures. In vivo implantation showed faster degradation than in vitro and minimal foreign body reaction. | nih.gov |

| LDI and Lysine Triisocyanate (LTI) with PCL | Injectable scaffolds showed tunable damping properties and degradation rates. LDI-based scaffolds exhibited a high compression set, which was reduced by using triisocyanates for greater crosslinking. | nih.gov |

For soft tissue engineering, scaffolds require elastomeric properties to mimic the mechanical environment of tissues like skin, blood vessels, and ligaments. LDI-based polyurethanes are well-suited for these applications due to their inherent flexibility and biocompatibility. mdpi.comrsc.org The ability to tailor the polymer's chain-segment structure allows for the creation of materials with a wide range of mechanical properties, from soft and pliable to tough and resilient. mdpi.com

Biodegradable and stretchable polyurethanes have been synthesized using LDI with poly(ethylene glycol) (PEG) and polyhydroxyalkanoates (PHA). mdpi.com By varying the molar ratios of these components, the resulting films exhibit a wide range of mechanical properties. For example, Young's modulus can be tuned from 3.07 to 25.61 MPa, tensile strength from 1.01 to 9.49 MPa, and elongation at break from 102% to 998%. mdpi.com These properties make them suitable for various soft-tissue regeneration applications. mdpi.com

Electrospinning is a common technique used to fabricate fibrous scaffolds that mimic the structure of the native ECM. nih.govmdpi.com LDI-based poly(ester urethane)urea (PEUU) has been electrospun to create strong and flexible matrices. nih.gov The incorporation of natural polymers like collagen into these synthetic scaffolds can further enhance their bioactivity and support for cell adhesion. nih.gov

| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| LDI/PEG/PHA (LPH films) | 3.07–25.61 | 1.01–9.49 | 102–998 | mdpi.com |

| Electrospun PEUU/Collagen | - | 2–13 | 160–280 | nih.gov |

The success of a tissue engineering scaffold is highly dependent on its ability to support essential cellular functions, including adhesion, proliferation, and migration. nih.govnih.govresearchgate.net LDI-based scaffolds have demonstrated favorable interactions with various cell types.

Studies have shown that LDI-glucose polymers can support the attachment and growth of rabbit bone marrow stromal cells, which maintained their phenotype and formed confluent layers over several weeks. nih.gov Similarly, polyurethanes synthesized from LDI, poly(ethylene glycol), and polyhydroxyalkanoates have been found suitable for culturing rat bone marrow stem cells. mdpi.com The biocompatibility of LDI-based materials is further supported by studies showing that their degradation products are non-toxic. nih.govnih.gov

The physical structure of the scaffold, such as pore size and fiber diameter, also plays a crucial role in directing cell behavior. nih.govnih.gov Electrospun LDI-based polyurethane scaffolds with controlled fiber diameters have been shown to support the adhesion and viability of cells like L-929 mouse fibroblasts. bit.edu.cn The three-dimensional and porous nature of these scaffolds provides a suitable environment for cells to infiltrate, proliferate, and migrate, which is essential for tissue regeneration. nih.govharvard.edu Mathematical models suggest that tissue growth dynamics within these scaffolds are influenced by mechanistic crowding effects that affect collective cell proliferation and migration. nih.gov

To enhance the regenerative capacity of scaffolds, biological components such as cells and growth factors can be integrated within the polymer matrix. nih.govpitt.edu This approach aims to create a more bioactive environment that can actively guide tissue formation.

Injectable polyurethane scaffolds made from LDI have been designed to release platelet-derived growth factor (PDGF). nih.gov These scaffolds showed a two-stage release profile, with an initial burst release followed by a slower, sustained release, which can be beneficial for promoting tissue repair over time. nih.gov Another innovative technique involves the concurrent electrospinning of elastomeric fibers and electrospraying of cells. pitt.edu This "microintegration" process allows for the creation of constructs with a high density of viable cells distributed throughout the scaffold, reducing the time needed for fabrication and seeding. pitt.edu This method has been used to incorporate bioactive molecules like basic fibroblast growth factor (bFGF) into the scaffold, demonstrating the potential for controlled release to support wound healing. pitt.edu

To further improve the properties of polymeric scaffolds, especially for bone tissue engineering, they can be combined with inorganic materials to create hybrid or composite scaffolds. nih.govnih.gov Hydroxyapatite (HAP), a primary mineral component of bone, is a common choice for this purpose due to its osteoinductive properties. nih.govnih.gov

The incorporation of HAP nanoparticles into a polymer matrix can enhance the mechanical strength and promote osteogenesis. nih.gov For instance, novel biodegradable polymers have been blended with HAP nanoparticles to produce photocurable resins for 3D printing. nih.gov These composite materials can be fabricated into scaffolds with complex, biomimetic architectures that are highly permeable. nih.gov While the specific use of LDI in these advanced 3D-printed hybrid systems is an area for further exploration, the principle of combining osteoinductive inorganic phases with biodegradable polymers is well-established. bohrium.comaccscience.com The goal is to create a scaffold that not only provides mechanical support but also actively signals cells to form new bone tissue. nih.govnih.gov

Drug Delivery Systems

The versatility of polyurethane chemistry also extends to the development of drug delivery systems. bohrium.comresearchgate.net Polymers can be designed to encapsulate therapeutic agents and release them in a controlled manner, which can improve treatment efficacy and reduce side effects. mdpi.com LDI-based polyurethanes are attractive for these applications due to their biodegradability and the biocompatibility of their degradation products. nih.govnih.gov

Polymers used in drug delivery can be formulated to respond to specific physiological cues, such as pH, to trigger drug release at a target site. researchgate.net The ability to tailor the hydrophilic-to-hydrophobic ratio in polyurethanes allows for control over swelling behavior and drug release kinetics. researchgate.netepa.gov For example, polyurethane-based systems have been investigated for colon-specific drug delivery, where the polymer matrix is designed to remain intact in the acidic environment of the stomach and release the drug in the more neutral pH of the colon. researchgate.net

Furthermore, the concept of mucoadhesion, where a polymer binds to a mucosal layer, is a key strategy in drug delivery. nih.gov Thiolated polymers, which contain free thiol groups, can enhance mucoadhesion and provide a more cohesive matrix for controlled drug release. nih.gov While specific research on thiolated LDI-based polymers is emerging, the principles could be applied to develop advanced drug delivery platforms. The rational design of polymers is fundamental to creating customized drug delivery systems for a wide range of therapeutic needs. mdpi.comnih.gov

Biodegradable Micro- and Nanocarriers

The development of biodegradable micro- and nanocarriers represents a significant advancement in drug delivery, allowing for targeted and sustained release of therapeutic agents. LDI-based polymers are well-suited for the fabrication of these carriers due to their biocompatibility and tunable degradation profiles. frontiersin.org These tiny carriers can encapsulate drugs, protecting them from premature degradation and enabling them to be transported through biological barriers. frontiersin.org

Polyurethane nanoparticles, in general, offer the ability to encapsulate drugs, ensuring their controlled release at the target site. frontiersin.org The small size of these nanoparticles, typically between 10 and 100 nm, facilitates their transport through the bloodstream and enhances their circulation time. frontiersin.org By modifying the structure of these nanoparticles, the drug release rate can be tailored for prolonged therapeutic effects. frontiersin.org

Recent research has focused on creating "smart" LDI-based nanocarriers that can respond to specific physiological stimuli, such as pH or redox potential. For instance, dual-responsive amphiphilic nanocarriers have been developed from L-lysine-based biodegradable polyurethanes for targeted drug delivery to cancer cells. scilit.com These carriers can be designed to release their payload preferentially in the tumor microenvironment, which often has a lower pH than healthy tissues.

The versatility of LDI allows for its combination with other biodegradable polymers, such as poly(ε-caprolactone) (PCL) and polyhydroxyalkanoates (PHA), to create novel copolymeric carriers with enhanced properties. nih.govbit.edu.cn For example, stretchable and biocompatible polyurethanes based on LDI, polyethylene (B3416737) glycol (PEG), and PHA have been synthesized, offering a wide range of mechanical properties and degradation behaviors that can be tuned by adjusting the molar ratios of the components. nih.govresearchgate.netmdpi.com

| Carrier Type | Polymer Composition | Key Features and Potential Applications | Reference |

|---|---|---|---|

| Dual-Responsive Amphiphilic Nanocarriers | L-Lysine Based Biodegradable Polyurethanes | Designed for targeted drug delivery to cancer cells, responding to stimuli like pH and redox potential. scilit.com | scilit.com |

| Stretchable Polyurethane Films | LDI, Poly(ethylene glycol) (PEG), and Polyhydroxyalkanoates (PHA) | Tunable mechanical properties, hydrophilicity, and degradation behavior for potential use as scaffolds in soft-tissue regeneration. nih.govresearchgate.netmdpi.com | nih.govresearchgate.netmdpi.com |

| Electrospun Tubular Scaffolds | Poly(ε-caprolactone) (PCL) and LDI | Biocompatible with good cell adhesion and viability, with mechanical properties suitable for applications like vascular grafts. bit.edu.cn | bit.edu.cn |

Implantable Medical Devices

The use of LDI-based polymers extends to the fabrication of implantable medical devices, where biocompatibility and appropriate mechanical properties are paramount. These materials are being explored for a range of applications, from scaffolds for tissue engineering to components of more complex devices.

One of the key advantages of LDI in this context is its lower vapor pressure compared to other diisocyanates like toluene (B28343) diisocyanate (TDI) and hexamethylene diisocyanate (HDI), which makes it more suitable for injectable biomaterials in a clinical setting. nih.gov Injectable polyurethane scaffolds prepared from LDI have been investigated for tissue repair and regeneration. nih.gov

However, LDI-based polyurethane scaffolds synthesized by gas foaming can exhibit poor resiliency. nih.gov To address this, researchers have explored the use of lysine triisocyanate (LTI) to increase chemical crosslinking and enhance the mechanical properties of the scaffolds. nih.gov These triisocyanate-based scaffolds have shown to be more resilient and support cellular infiltration and the generation of new tissue. nih.gov

LDI has also been used to synthesize polyurethane elastomers with tailored properties for various biomedical applications. researchgate.net For example, segmented polyurethanes have been created using LDI, a poly(ethylene glycol) (PEG) diol soft segment, and novel diurea diol chain extenders. researchgate.net The resulting polymers were found to be non-cytotoxic and supported the attachment and proliferation of human osteoblast-like cells, making them promising candidates for biomedical implants. researchgate.net

Bioactive Polymer Coatings and Surfaces

Modifying the surface of medical devices with bioactive coatings can significantly improve their performance by promoting desirable biological responses, such as enhanced tissue integration or reduced risk of infection. LDI-based polymers offer a versatile platform for creating such bioactive surfaces.

Recent studies have reported on the development of a novel bioactive polyurethane that exhibits controlled degradation and releases L-Arginine. nih.gov This material, when used as a strong adhesive tissue patch, has shown remarkable performance in hemostasis and promoting wound healing by enhancing angiogenesis. nih.gov The release of the bioactive molecule, L-Arginine, plays a crucial role in the therapeutic effect. nih.gov

The ability to tailor the surface properties of LDI-based polymers is a key advantage. For instance, the hydrophilicity of the surface can be controlled, which in turn influences protein adsorption and cell adhesion. mdpi.com By incorporating specific bioactive moieties into the polymer structure or onto the surface, it is possible to create coatings that actively interact with the biological environment in a predetermined manner.

Furthermore, the inherent biocompatibility of LDI-based polyurethanes makes them an excellent choice for coatings on various medical implants. port.ac.uk Their degradation into non-toxic byproducts minimizes the risk of adverse reactions, a critical consideration for any material that will be in long-term contact with the body. nih.gov

| Compound Name |

|---|

| 7-tert-butyldimethylsilyl-10-hydroxy-camptothecin (DB-67) |

| Glycerol |

| Glucose |

| Hexamethylene diisocyanate (HDI) |

| L-Arginine |

| Lysine |

| Lysine triisocyanate (LTI) |

| Methyl 2,6-diisocyanatohexanoate (LDI) |

| Poly(ε-caprolactone) (PCL) |

| Polyethylene glycol (PEG) |

| Polyhydroxyalkanoates (PHA) |

| Polylactide |

| Polyglycolide |

| Toluene diisocyanate (TDI) |

Biodegradation and Biocompatibility Assessment of Methyl 2,6 Diisocyanatohexanoate Polymers

Enzymatic and Hydrolytic Degradation Pathways

The degradation of LDI-based polymers proceeds through both enzymatic and hydrolytic pathways, primarily targeting the urethane (B1682113) and urea (B33335) linkages, as well as the ester groups within the polymer structure.

Mechanisms of Urethane and Urea Bond Hydrolysis

The hydrolysis of urethane and urea bonds is a key mechanism in the degradation of LDI-based polyurethanes. This process involves the chemical breakdown of these linkages by water molecules. mdpi.com The rate of this hydrolysis can be influenced by environmental factors such as temperature and pH. mdpi.commdpi.com For instance, the degradation of an LDI-glycerol polymer was observed to be significantly faster at 37°C compared to lower temperatures. nih.gov

Enzymes can also play a significant role in accelerating the degradation process. Various proteases, including papain, bromelain, ficin (B600402), protease K, and chymotrypsin, have been shown to hydrolyze polyurethanes derived from LDI. researchgate.net Thiol proteases like papain, bromelain, and ficin have demonstrated particularly high activity in breaking down these polymers. researchgate.net The enzymatic degradation often proceeds via a surface-limited mechanism, where the enzymes act on the polymer surface, leading to gradual erosion without significantly altering the bulk properties of the material. utoronto.ca The susceptibility of the polymer to specific enzymes can be tailored by adjusting the polymer's chemical composition, offering a way to control the degradation rate based on the enzymatic profile of the intended application site. utoronto.ca

The structure of the LDI monomer itself contributes to the degradation process. The pendant methyl ester group in LDI is reported to undergo rapid hydrolysis, which is then followed by a slower hydrolysis of the urethane bonds in the main polymer chain. researchgate.net This initial hydrolysis of the ester group can lead to the formation of a carboxylic acid, which may further accelerate the degradation of the polyurethane through an autocatalytic mechanism. nih.gov

In Vitro Biocompatibility Studies

The assessment of how a material interacts with biological systems is critical for its use in medical applications. In vitro biocompatibility studies for LDI-based polymers focus on their potential to cause cellular toxicity and their ability to support cell growth and function.

Cytotoxicity Assays and Cell Viability Testing

Cytotoxicity assays are fundamental to evaluating the biocompatibility of biomaterials. These tests determine if a material or its extracts have a toxic effect on cells. For LDI-based polymers, studies have consistently shown low to no cytotoxicity. mdpi.comresearchgate.net

One common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. In studies using this assay, polyurethane films have demonstrated cell viability values higher than 70%, indicating good biocompatibility. mdpi.com Another method, the neutral red uptake (NRU) assay, which assesses cell membrane integrity, has also been used to confirm the low cytotoxicity of polyurethane foams. nih.gov

The degradation products of LDI-based polymers have also been found to be non-toxic in vitro. nih.govnih.gov For example, extracts from LDI-glucose polymers did not show any cytotoxic effects on rabbit bone marrow stromal cells. nih.govnih.gov This lack of toxicity is a key advantage for materials intended for tissue engineering and other in vivo applications.

| Polymer Composition | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| LDI-Glucose Polymer | Rabbit Bone Marrow Stromal Cells | Not specified | Degradation products were non-toxic. | nih.govnih.gov |

| Isosorbide-based Polyurethanes | HaCaT Keratinocytes | MTT Assay | Cell viability was higher than 70%. | mdpi.com |

| Polyurethane Foams | HaCaT Keratinocytes | Neutral Red Uptake (NRU) Assay | Confirmed low cytotoxicity. | nih.gov |

Cell Morphology and Adhesion Characteristics

Beyond simply not being toxic, an ideal biomaterial for many applications should actively support cell attachment, growth, and normal function. Studies have shown that LDI-based polymers possess physical properties that are conducive to supporting cell growth.

For instance, rabbit bone marrow stromal cells have been observed to attach to the surface of an LDI-glucose polymer matrix, remain viable, and form multilayered, confluent cultures while retaining their phenotype over several weeks. nih.govnih.gov This indicates that the polymer surface provides a suitable substrate for cell adhesion and proliferation. The ability of cells to adhere and maintain their normal morphology is a positive indicator of the material's biocompatibility and its potential for use in applications like tissue scaffolding.

In Vivo Biocompatibility and Host Response

While in vitro studies provide valuable initial data, in vivo testing is essential to understand how a material will behave within a living organism. In vivo studies of LDI-based polymers have generally shown a minimal inflammatory response and good integration with host tissue.

Subcutaneous implantation of an LDI-glucose polymer in rats revealed that the material induced only a minimal foreign body reaction. nih.govnih.gov Histological analysis showed the formation of a thin capsule around the degrading polymer, with no signs of necrosis in the surrounding tissue. nih.gov The inflammatory response was transient, and the capsule thickness was observed to decrease as the polymer degraded. nih.gov Furthermore, the implanted polymer was not found to be immunogenic, as it did not induce an antibody response in the host. nih.govnih.gov

Inflammatory Response and Tissue Integration

The response of biological tissues to implanted materials is a critical factor in determining their success. For LDI-based polyurethanes, the goal is to elicit a minimal inflammatory response, allowing for proper tissue integration and healing.

In Vitro Studies: Polyurethanes synthesized from aliphatic diisocyanates, including a lysine (B10760008) methyl ester diisocyanate (LDI), have been shown to support the attachment, proliferation, and high viability of human osteoblast-like cells in vitro. nih.gov This suggests a non-cytotoxic nature, which is a prerequisite for good tissue integration. nih.gov

In Vivo Studies: When implanted, the initial host response involves the adhesion of proteins and cells to the material's surface. For LDI-based polymers, studies have focused on the subsequent cellular and tissue responses. For instance, LDI-glucose polymers implanted in rats showed a significant reduction in the surrounding capsule after 8 weeks, indicating good tissue integration and a resolving inflammatory response. nih.gov The hydrophilicity of the polymer surface can also play a role, with both highly hydrophilic and highly hydrophobic surfaces potentially leading to a more inert tissue response. nih.gov

The mechanical properties of the implant also influence tissue integration. A mismatch between the stiffness of the implant and the surrounding tissue can lead to irritation and an increased foreign body response. researchgate.net The elastomeric nature of many LDI-based polyurethanes can be advantageous in this regard, mimicking the properties of soft tissues. mdpi.com

Long-Term Biodegradation Profiles in Biological Environments

A key advantage of LDI-based polymers is their designed biodegradability, breaking down into potentially non-toxic components. nih.gov The long-term degradation profile is crucial for applications like tissue engineering scaffolds, which should degrade at a rate that matches new tissue formation.

Degradation Mechanisms: The primary mechanism for the degradation of these polyurethanes is hydrolysis of the urethane linkages, a process that can be influenced by the presence of enzymes. mdpi.com For example, LDI-glycerol polymers have been shown to degrade in aqueous solutions, with the rate being temperature-dependent. nih.gov

In Vitro vs. In Vivo Degradation: Studies have shown that the degradation of LDI-based polymers can be significantly faster in vivo compared to in vitro conditions. nih.gov For instance, an LDI-glucose polymer degraded by more than 95% in 60 days in vivo, compared to 67% in vitro at 37°C. nih.gov This accelerated in vivo degradation is likely due to the presence of enzymes and a more dynamic fluid environment. nih.govnih.gov

Degradation Products: LDI-based polymers are designed to break down into their constituent parts, such as lysine, glycerol (B35011), and glucose, which are considered non-toxic and can be metabolized by the body. nih.govnih.gov

The following table summarizes the degradation rates of an LDI-glycerol polymer in an aqueous solution at different temperatures.

| Temperature (°C) | Degradation Rate (mM per 10 days) |

| 100 | 27.7 |

| 37 | 1.8 |

| 22 | 0.8 |

| 4 | 0.1 |

| Data sourced from a study on a novel LDI-glycerol urethane polymer. nih.gov |

Comparative Biocompatibility with Aromatic Diisocyanate-Based Polymers

The choice between aliphatic and aromatic diisocyanates is a critical consideration in the design of biomedical polyurethanes. researchgate.net This section provides a comparative view of the biocompatibility of polymers based on LDI (an aliphatic diisocyanate) and those based on common aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI).

A primary concern with aromatic diisocyanate-based polyurethanes is the potential for their degradation products to be carcinogenic aromatic diamines. nih.govresearchgate.net While the physiological relevance of the concentration of these degradation products is still debated, the use of aliphatic diisocyanates like LDI is seen as a way to mitigate this risk. nih.gov

The table below provides a comparative overview of the properties of aliphatic and aromatic diisocyanate-based polyurethanes relevant to their biocompatibility.

| Property | Aliphatic Diisocyanate-Based Polymers (e.g., LDI-based) | Aromatic Diisocyanate-Based Polymers (e.g., MDI, TDI-based) |

| Degradation Products | Generally considered non-toxic (e.g., lysine, glycerol). nih.govnih.gov | Can produce potentially carcinogenic aromatic diamines. nih.govresearchgate.net |

| UV Stability | Excellent resistance to UV degradation, maintaining color and clarity. truegeometry.com | Prone to discoloration (yellowing) and degradation upon UV exposure. truegeometry.com |

| Reactivity | Generally less reactive than aromatic counterparts. researchgate.net | More reactive, which can be advantageous in synthesis but may pose challenges in controlling reactions. mdpi.com |

| Mechanical Properties | Often more flexible and can be tailored for specific applications. truegeometry.com | Generally possess higher mechanical strength and rigidity. truegeometry.com |

| Hydrolytic Stability | More stable in the presence of water. truegeometry.com | More susceptible to breakdown by hydrolysis. truegeometry.com |

Analytical Techniques and Characterization Methodologies for Methyl 2,6 Diisocyanatohexanoate and Its Polymers

Spectroscopic Characterization (e.g., FTIR, Raman, NMR) of Polymer Structure

Spectroscopic methods are fundamental in elucidating the molecular structure of LDI-based polymers, confirming the formation of urethane (B1682113) linkages, and identifying other functional groups within the polymer matrix.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to confirm the polymerization process by monitoring the disappearance of the characteristic isocyanate (-NCO) peak and the appearance of peaks associated with urethane (-NH-COO-) linkages. The strong, broad absorption band of the NCO group, typically found around 2250-2270 cm⁻¹, is a key indicator of unreacted monomer or prepolymer ends. Upon reaction with a polyol, this peak diminishes, while new peaks emerge. For instance, in polyurethanes, the formation of the urethane bond is confirmed by the appearance of an amide vibration (N-H) peak around 1530 cm⁻¹. researchgate.net The C=O stretching vibration in the urethane group also gives a strong absorption band, typically in the region of 1700-1730 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ¹³C (carbon) NMR, provides detailed information about the chemical structure of the polymer. It allows for the identification and quantification of different types of protons and carbons in the polymer backbone and side chains. For example, in the analysis of reaction products between L-lysine diisocyanate and hydroxyethyl (B10761427) acrylate (B77674), ¹H NMR can distinguish the specific signals of the NH protons. researchgate.net Advanced 2D NMR techniques like ¹⁵N-¹H HSQC can confirm the direct coupling of these protons to nitrogen atoms, providing unambiguous structural confirmation. researchgate.net Such analyses are crucial for understanding the regioselectivity of reactions involving the two different isocyanate groups of LDI and for characterizing the structure of the final polymer.

Raman Spectroscopy: While less common than FTIR for routine polyurethane analysis, Raman spectroscopy can be a valuable complementary technique. It is particularly sensitive to non-polar bonds and symmetric vibrations. For some polymer systems, Raman signals for specific functional groups can provide additional structural insights. For example, in some analytical contexts, Raman signals around 670 cm⁻¹ and 1255 cm⁻¹ have been noted, which can be related to the scattering off nanoparticles embedded within a polymer matrix or specific vibrational modes of the polymer itself. acs.org

| Technique | Key Application for LDI Polymers | Typical Observations/Findings |

| FTIR | Confirming urethane linkage formation, monitoring NCO conversion. | Disappearance of NCO peak (~2270 cm⁻¹), appearance of N-H (~1530 cm⁻¹) and urethane C=O (~1730 cm⁻¹) peaks. researchgate.net |

| NMR | Detailed structural elucidation, regioisomer analysis, polymer composition. | Distinct chemical shifts for NH protons, confirmation of covalent linkages via 2D techniques like HSQC. researchgate.net |

| Raman | Complementary structural analysis, especially for non-polar bonds. | Can provide unique vibrational fingerprints for the polymer backbone and embedded materials. acs.org |

Chromatographic Techniques for Monomer Purity and Polymer Composition (e.g., HPLC, GPC/SEC, GC/MS)

Chromatography is indispensable for assessing the purity of the LDI monomer and for determining the molecular weight distribution and composition of the resulting polymers and their degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the LDI monomer and for quantifying residual isocyanates in finished products. nih.gov Due to the high reactivity of isocyanates, analysis often requires derivatization to form stable compounds that can be easily detected. Reagents like 1-(2-pyridyl)piperazine (B128488) (1,2-pp) or di-n-butylamine (DBA) are commonly used to react with the NCO groups. nih.govepa.govepa.gov The resulting urea (B33335) derivatives are then separated and quantified using HPLC, typically with UV or tandem mass spectrometry (LC/MS/MS) detection. nih.govgoogle.com This method allows for highly sensitive and selective analysis. nih.gov HPLC is also used to analyze the soluble degradation products of LDI-based polymers, such as lysine (B10760008), after derivatization with reagents like dansyl chloride. nih.gov